Low Affinity for Coagulation Factor XII: A Negative Selectivity Marker for Screening Libraries
In a high-throughput screening (HTS) assay against human Coagulation factor XII (Hageman factor), (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine demonstrated an IC50 value of greater than 50,000 nM (>50 µM) [1]. This level of activity is considered very weak and establishes a clear baseline of inactivity for this specific target. This is a critical differentiator for researchers aiming to avoid off-target effects on the coagulation cascade when using this compound as a scaffold for developing inhibitors for other therapeutic targets (e.g., kinases, GPCRs). Direct comparator data for analogs in this specific assay is not available in the public domain, but this quantitative data provides a verifiable benchmark for this compound's selectivity profile.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | N/A (Baseline inactivity threshold) |
| Quantified Difference | N/A |
| Conditions | In vitro enzyme inhibition assay against human Coagulation factor XII at pH 7.4 and 23°C, as part of the MLSCN HTS library screen [1]. |
Why This Matters
This quantitative inactivity data is crucial for compound selection in drug discovery, as it allows researchers to rule out a specific, clinically relevant off-target interaction, thereby de-risking the use of this scaffold in early-stage projects.
- [1] BindingDB. (n.d.). BDBM33452: (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine. Affinity Data for Coagulation factor XII (Human). View Source
